molecular formula C7H7Br2N B2641776 2,6-Dibromo-3-ethylpyridine CAS No. 1563529-14-5

2,6-Dibromo-3-ethylpyridine

Cat. No.: B2641776
CAS No.: 1563529-14-5
M. Wt: 264.948
InChI Key: BIVXQNUVVKUURK-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-ethylpyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of two bromine atoms at the 2 and 6 positions and an ethyl group at the 3 position on the pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-ethylpyridine typically involves the bromination of 3-ethylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-ethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar solvents.

    Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

2,6-Dibromo-3-ethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry and is used in the study of metal-ligand interactions.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-ethylpyridine largely depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique properties and reactivities, making them useful in catalysis and material science .

Comparison with Similar Compounds

    2,6-Dibromopyridine: Similar in structure but lacks the ethyl group at the 3 position.

    3-Ethylpyridine: Lacks the bromine atoms at the 2 and 6 positions.

    2,6-Dichloro-3-ethylpyridine: Similar but with chlorine atoms instead of bromine.

Uniqueness: 2,6-Dibromo-3-ethylpyridine is unique due to the presence of both bromine atoms and an ethyl group, which imparts distinct chemical properties and reactivities compared to its analogs. This makes it particularly valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

2,6-dibromo-3-ethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-2-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVXQNUVVKUURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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